5-Fluoro-6-hydroxynicotinic acid
Overview
Description
5-Fluoro-6-hydroxynicotinic acid is a derivative of nicotinic acid . It’s a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection in small animal models .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide use in molecular imaging, pharmaceuticals, and materials . Enzymatic synthesis methods, including the direct formation of the C-F bond by fluorinase, are considered effective and promising .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, studies on the electrophilic reactions of 5-hydroxynicotinic acid have shown that reactions are directed only to the 6 position.Scientific Research Applications
Synthesis of Plant Growth Hormones and Herbicides : 6-Hydroxynicotinate 3-monooxygenase, an enzyme from Pseudomonas fluorescens, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This process is used for synthesizing 2,5-dihydroxypyridine, a precursor in the chemical synthesis of 5-aminolevulinic acid. 5-Aminolevulinic acid has applications as a plant growth hormone and herbicide, and is used in cancer therapy (Nakano et al., 1999).
Study of Tautomerization in N-Heterocyclic Compounds : Deprotonated 6-hydroxynicotinic acid (6OHNic) is used in studies of tautomerization in N-heterocyclic compounds. This research involves gas-phase structure determination using infrared multiple-photon photodissociation spectroscopy (van Stipdonk et al., 2014).
Production and Optimization in Microbial Systems : Resting cells of Pseudomonas fluorescens TN5 are used to catalyze the hydroxylation of nicotinic acid, producing 6-hydroxynicotinic acid. This process has been optimized for enhanced production under specific conditions, highlighting its potential for large-scale synthesis (Nagasawa et al., 1994).
Bioelectrochemical Systems for Chemical Synthesis : The bioelectrochemical conversion of nicotinic acid to 6-hydroxynicotinic acid has been achieved using Pseudomonas fluorescens TN5-immobilized column electrolytic flow systems. This method demonstrates an accelerated conversion rate compared to aerobic oxidation, indicating its potential for efficient chemical synthesis (Torimura et al., 1998).
Electrophilic Reactions in Chemical Synthesis : Studies on the electrophilic reactions of 5-hydroxynicotinic acid have shown that reactions are directed only to the 6 position. This information is crucial for understanding the chemical behavior and potential applications in synthesis (Smirnov et al., 1976).
Pharmaceutical and Industrial Applications : Derivatives of 5-hydroxynicotinic acid, including 6-hydroxynicotinic acid, are researched for their potential in pharmaceutical and industrial applications. This includes their role in the synthesis of new types of pesticides and possibly other chemical compounds (Mizon, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
5-Fluoro-6-hydroxynicotinic acid has potential applications in the field of medicinal chemistry. It’s known for its ability to inhibit the activity of certain enzymes that play a crucial role in various biological processes. It’s also a building block of Favipiravir, indicating its potential use in antiviral therapies .
Properties
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXBKVOINSOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-16-5 | |
Record name | 5-fluoro-6-hydroxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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